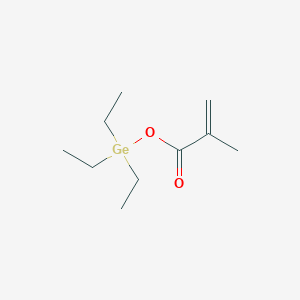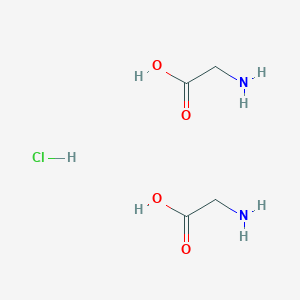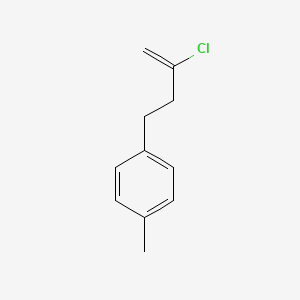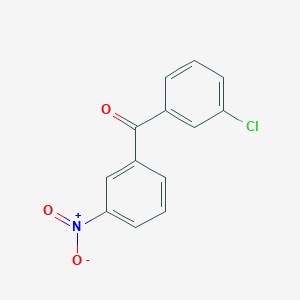
3-(2-Cyanobenzoyl)thiophene
説明
3-(2-Cyanobenzoyl)thiophene is a chemical compound with the CAS Number: 909421-73-4 . It has a molecular weight of 214.27 and its Inchi Code is 1S/C12H8NOS/c13-7-9-3-1-2-4-11 (9)12 (14)10-5-6-15-8-10/h1-6,8,15H .
Synthesis Analysis
Thiophene, the base structure of 3-(2-Cyanobenzoyl)thiophene, is a five-membered ring made up of one sulfur as a heteroatom . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of 3-(2-Cyanobenzoyl)thiophene is C12H7NOS . The average mass is 213.255 Da .科学的研究の応用
Organic Semiconductors
3-(2-Cyanobenzoyl)thiophene: is a valuable compound in the development of organic semiconductors. These materials are crucial for creating flexible electronic devices. The thiophene ring’s ability to stabilize charge carriers makes it an excellent choice for constructing high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
OLED Fabrication
In the field of optoelectronics, 3-(2-Cyanobenzoyl)thiophene derivatives are used to fabricate organic light-emitting diodes (OLEDs). OLEDs benefit from the electroluminescent properties of thiophene-based molecules, which contribute to the production of vivid displays with high color purity .
Corrosion Inhibitors
The industrial application of 3-(2-Cyanobenzoyl)thiophene extends to its use as a corrosion inhibitor. Thiophene derivatives can form protective layers on metals, preventing oxidative damage and extending the lifespan of various industrial components .
Pharmacological Properties
Thiophene derivatives, including 3-(2-Cyanobenzoyl)thiophene , exhibit a range of pharmacological properties. They have been studied for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. This makes them valuable for the development of new therapeutic agents .
Anesthetic Applications
Specific thiophene derivatives are utilized in medical settings as anesthetics. For example, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe. The structural properties of 3-(2-Cyanobenzoyl)thiophene could be leveraged to develop new anesthetic compounds with improved efficacy and safety profiles .
Synthetic Chemistry
In synthetic chemistry, 3-(2-Cyanobenzoyl)thiophene is involved in various condensation reactions, such as the Gewald reaction, which is used to synthesize aminothiophene derivatives. These reactions are fundamental for creating a wide array of thiophene-based compounds with diverse biological and industrial applications .
Safety And Hazards
将来の方向性
Thiophene-based analogs, like 3-(2-Cyanobenzoyl)thiophene, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing new synthesis methods and exploring the diverse reactivities of thiophene derivatives .
特性
IUPAC Name |
2-(thiophene-3-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NOS/c13-7-9-3-1-2-4-11(9)12(14)10-5-6-15-8-10/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJUZHDFRHFERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641827 | |
| Record name | 2-(Thiophene-3-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyanobenzoyl)thiophene | |
CAS RN |
909421-73-4 | |
| Record name | 2-(3-Thienylcarbonyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909421-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Thiophene-3-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613750.png)


